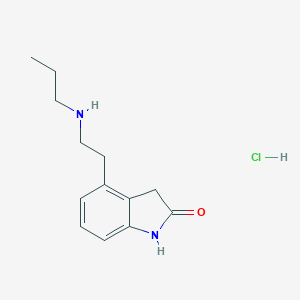
4-(2-(プロピルアミノ)エチル)インドリン-2-オン塩酸塩
概要
説明
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride is a chemical compound with the molecular formula C13H19ClN2O.
科学的研究の応用
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dopaminergic agonists and protein kinase inhibitors.
Biology: The compound is used in studies related to dopamine receptor activity and protein kinase inhibition.
作用機序
Target of Action
It is known that this compound is a key intermediate in the synthesis of dopaminergic agonists and protein kinase inhibitors . Therefore, it can be inferred that its targets may include dopamine receptors and protein kinases.
Mode of Action
Given its role in the synthesis of dopaminergic agonists and protein kinase inhibitors, it may interact with its targets by mimicking the natural ligands of dopamine receptors and inhibiting the enzymatic activity of protein kinases .
Biochemical Pathways
The biochemical pathways affected by 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride are likely related to dopamine signaling and protein kinase-mediated signal transduction . The downstream effects of these pathways can influence a variety of physiological processes, including motor control, mood regulation, and cell growth or differentiation .
Result of Action
The molecular and cellular effects of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride’s action are likely to be diverse, given its potential role in modulating dopamine signaling and protein kinase activity . These effects could include changes in neuronal firing patterns, alterations in gene expression, and modulation of cell growth or differentiation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-(2-methyl-3-nitrophenyl)acetic acid.
Cyclization: The resulting amine undergoes cyclization to form the indolin-2-one core structure.
Alkylation: The indolin-2-one is then alkylated with 2-bromoethylamine to introduce the propylaminoethyl side chain.
Industrial Production Methods
Industrial production methods for 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as using continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indolin-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation with Pd-C catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: N-oxides of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride.
Reduction: Amine derivatives.
Substitution: Various substituted indolin-2-one derivatives.
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethyl)indolin-2-one: A key intermediate in the synthesis of dopaminergic agonists and protein kinase inhibitors.
Ropinirole: A clinically used dopaminergic agonist for treating Parkinson’s disease and restless legs syndrome.
Uniqueness
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride is unique due to its specific propylaminoethyl side chain, which imparts distinct pharmacological properties compared to other indolin-2-one derivatives. This uniqueness makes it a valuable compound in medicinal chemistry research .
特性
IUPAC Name |
4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12;/h3-5,14H,2,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCGGLKJGMCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
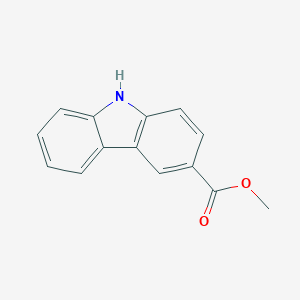
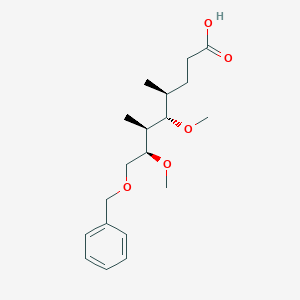
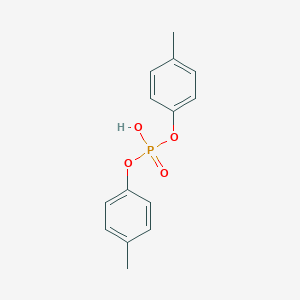
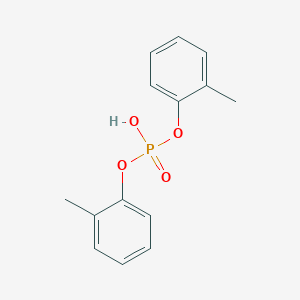
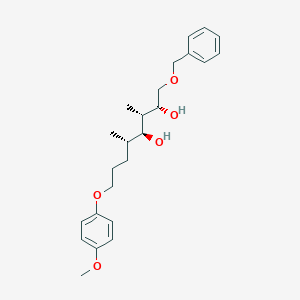
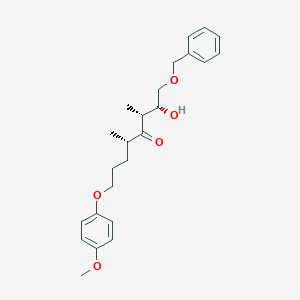
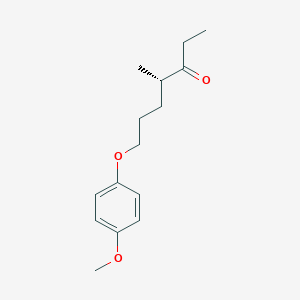
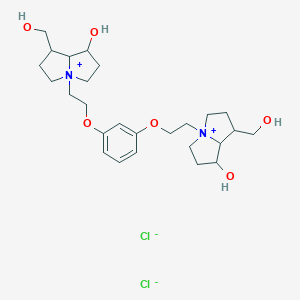
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)
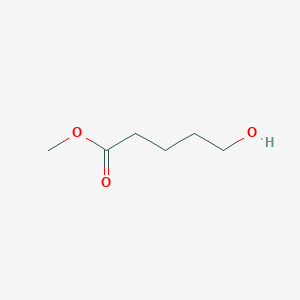
![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)
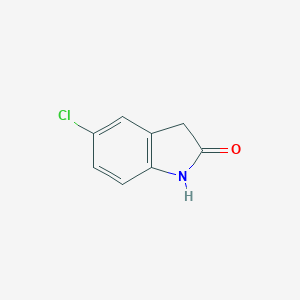
![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)
